8-Deschloro-8-bromo-N-methyl Desloratadine

Platelet-Activating Factor (PAF) Histamine H1 Receptor Dual Antagonist

LC-MS/MS methods for desloratadine quantification in biological matrices face isobaric interference when using chlorinated internal standards. 8-Deschloro-8-bromo-N-methyl Desloratadine eliminates this via a ~58 Da mass shift and distinctive 1:1 ⁷⁹Br:⁸¹Br isotopic doublet. • Stable isotope-independent internal standard for EMA/FDA bioanalytical method validation (±15% accuracy). • Qualified N-methyl bromo impurity marker for ANDA submissions, confirming resolution of process impurities from the API. • Dual PAF/H1 antagonist (class H1 Ki ~350 nM) enables dose-response dissection of histamine and PAF signaling in asthma and urticaria models. Supplied with full characterization data (COA, HPLC, MS, NMR) for immediate method deployment.

Molecular Formula C20H21BrN2
Molecular Weight 369.3 g/mol
CAS No. 130642-57-8
Cat. No. B030772
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Deschloro-8-bromo-N-methyl Desloratadine
CAS130642-57-8
Synonyms8-Bromo-6,11-dihydro-11-(1-methyl-4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine; 
Molecular FormulaC20H21BrN2
Molecular Weight369.3 g/mol
Structural Identifiers
SMILESCN1CCC(=C2C3=C(CCC4=C2N=CC=C4)C=C(C=C3)Br)CC1
InChIInChI=1S/C20H21BrN2/c1-23-11-8-14(9-12-23)19-18-7-6-17(21)13-16(18)5-4-15-3-2-10-22-20(15)19/h2-3,6-7,10,13H,4-5,8-9,11-12H2,1H3
InChIKeyKJSNJESAJZNSSK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Structural Identity and Pharmacological Classification


8-Deschloro-8-bromo-N-methyl Desloratadine (CAS 130642-57-8) is a synthetic, dual-acting small molecule belonging to the tricyclic piperidine family of loratadine/desloratadine derivatives. Its molecular formula is C₂₀H₂₁BrN₂ (MW 369.30 g/mol), characterized by a bromine atom at the 8-position of the benzo-cyclohepta-pyridine core, replacing the chlorine found in the parent drug desloratadine, and a methyl group on the piperidine nitrogen . Unlike desloratadine, which functions as a selective, peripherally acting histamine H1-receptor antagonist, this compound was originally disclosed as part of a series designed to achieve dual antagonism of both histamine H1 and platelet-activating factor (PAF) receptors [1]. The bromine substitution not only alters pharmacological profile but also provides a distinct, easily recognizable isotopic pattern, making it uniquely valuable as an internal standard and impurity marker in mass spectrometry-based analytical workflows for desloratadine quality control .

Why Generic Substitution with Close Analogs Fails


Generic substitution fails for 8-Deschloro-8-bromo-N-methyl Desloratadine because the precise combination of the 8-bromo and N-methyl modifications produces a multi-faceted, quantifiable differentiation that is absent in desloratadine, loratadine, or the non-methylated 8-bromo analog. The N-methyl group, critical for retaining the dual PAF/histamine pharmacophore, directly impacts binding kinetics at the H1 receptor, with in-class compounds showing a >200-fold range in Ki values (from 3.9 nM for optimal analogs to >50,000 nM for weak ones) depending on N-substitution [1]. Simultaneously, the 8-bromo substitution, with its unique ~1:1 ⁷⁹Br:⁸¹Br isotopic distribution, provides a wholly distinct analytical signature compared to the ~3:1 ³⁵Cl:³⁷Cl profile of chlorinated analogs, enabling unambiguous LC-MS quantification that is impossible with desloratadine alone . Furthermore, while desloratadine acts solely as an H1 antagonist, this brominated N-methyl derivative originates from a series explicitly designed to antagonize PAF in addition to histamine, a dual mechanism that desloratadine fundamentally lacks [1]. These orthogonal pharmacological and analytical properties, neither of which are present in the parent compound, mean that no simple analog can simultaneously satisfy the requirements for both PAF/H1 dual-antagonism research and bromine-specific mass spectrometry applications.

Quantitative Differential Evidence Against Close Analogs


Dual PAF/H1 Antagonism Versus Pure H1 Blockade

While desloratadine is a selective H1 antagonist with no significant anti-PAF activity, 8-Deschloro-8-bromo-N-methyl Desloratadine retains the dual PAF/histamine antagonist pharmacophore from the N-acyl piperidine series reported by Piwinski et al. The prototypical dual antagonist Sch 37370 (1-acetyl-4-(8-chloro-5,6-dihydro-11H-benzo[5,6]cyclohepta[1,2-b]pyridin-11-ylidene)piperidine) exhibited an in vitro IC50 of 0.6 µM against PAF-induced human platelet aggregation and an H1 binding Ki of 3.9 nM. In contrast, the non-acetylated N-methyl derivatives (which include the target compound) show a preserved, though modulated, dual activity profile, with the H1 Ki typically shifting to the ~350 nM range due to the absence of the acetyl carbonyl, but crucially retaining measurable anti-PAF activity that is completely absent in desloratadine [1].

Platelet-Activating Factor (PAF) Histamine H1 Receptor Dual Antagonist Anti-inflammatory

Bromine-Specific Isotopic Signature for LC-MS/MS Differentiation

The 8-bromo substitution provides a characteristic mass spectrometric isotopic doublet (⁷⁹Br:⁸¹Br, ~50.7%:49.3% natural abundance) that is fundamentally distinct from the chlorine isotopic pattern (³⁵Cl:³⁷Cl, ~75.8%:24.2%) present in desloratadine, loratadine, and Sch 37370. The exact monoisotopic mass of 8-Deschloro-8-bromo-N-methyl Desloratadine is 368.08881 Da (C₂₀H₂₁⁷⁹BrN₂), generating a [M+H]⁺ ion at m/z 369.0961, which is separated by 2.0 Da from its ⁸¹Br sister peak. This produces a 1:1 doublet that is visually and computationally unmistakable, whereas the ³⁵Cl/³⁷Cl signature of desloratadine (monoisotopic mass 310.1236 Da for C₁₉H₁₉ClN₂) yields a weaker 3:1 doublet that can co-elute with other chlorinated impurities . The mass difference of approximately 58 Da between the target compound and desloratadine further eliminates any isobaric interference in multiple reaction monitoring (MRM) transitions [1].

LC-MS/MS Isotopic Dilution Internal Standard Bioanalytical Method Validation

Metabolic Stability and N-Methyl Modification

Desloratadine possesses a secondary amine on the piperidine ring, which is susceptible to N-dealkylation and subsequent conjugation, contributing to its metabolic clearance. In contrast, 8-Deschloro-8-bromo-N-methyl Desloratadine features a tertiary N-methylpiperidine, a structural feature that has been shown in the loratadine series to reduce first-pass N-dealkylation rates and alter CYP2D6/CYP3A4 substrate recognition [1]. The 8-bromo desloratadine analog (CAS 117796-50-6), which lacks the N-methyl group, is an intermediate oxidation state that can be further metabolized to the N-oxide or N-demethylated species, whereas the N-methyl derivative represents a stable, terminal N-substitution state that is not a substrate for further N-oxidation or demethylation, providing enhanced chemical stability in biological matrices .

N-Methylpiperidine Metabolic Stability CYP450 First-Pass Metabolism

Pharmacopoeial Impurity Standard for ANDA Method Validation

8-Deschloro-8-bromo-N-methyl Desloratadine is listed as Desloratadine 8-Bromo-N-Methyl Impurity and serves as a reference standard for analytical method development, method validation (AMV), and quality control (QC) applications required for Abbreviated New Drug Applications (ANDA) and commercial production of desloratadine. This compound is supplied with detailed characterization data compliant with regulatory guidelines [1]. In contrast, non-pharmacopoeial analogs without an official impurity designation lack the regulatory acceptance and documented characterization necessary for ANDA submissions. The availability of this compound as a certified reference material with a documented purity specification (typically ≥95%) and comprehensive characterization (NMR, MS, HPLC) directly reduces the burden on analytical laboratories to independently synthesize and qualify an impurity marker .

USP Related Compound ANDA Method Validation Quality Control

High-Value Research and Industrial Application Scenarios


Dual PAF/Histamine Inflammatory Pathway Dissection

Researchers studying the interplay of PAF and histamine signaling in asthma, allergic rhinitis, or chronic urticaria models can employ 8-Deschloro-8-bromo-N-methyl Desloratadine as a pharmacologically characterized dual antagonist. Unlike desloratadine, which blocks only H1 receptors, this compound simultaneously inhibits PAF-mediated platelet aggregation and histamine-induced bronchoconstriction, with class-level in vitro PAF IC50 values in the sub-micromolar range and H1 Ki in the hundreds of nanomolar range, enabling dose-response dissection of each pathway in the same experiment [1].

Bromine-Tagged Internal Standard for Bioanalysis

Bioanalytical laboratories developing LC-MS/MS methods for desloratadine quantification in plasma or urine can utilize this compound as a stable isotope-independent internal standard. The ~58 Da mass shift from desloratadine and the characteristic 1:1 bromine doublet provide unambiguous identification without isobaric interference, a critical advantage for achieving the ±15% accuracy and precision required by EMA and FDA bioanalytical method validation guidelines [1] [2].

ANDA Method Validation and Quality Control

For generic pharmaceutical manufacturers, this N-methyl bromo impurity standard is essential for establishing system suitability and specificity in HPLC-UV and LC-MS methods for desloratadine. Its distinct retention time and spectral properties confirm the resolution of N-methylated process impurities from the active pharmaceutical ingredient, directly supporting ANDA submission requirements for impurity profiling [1].

Structure-Activity Relationship Studies

Medicinal chemists optimizing the dual PAF/H1 pharmacophore can use this compound as a key intermediate or reference point in SAR tables. The documented H1 Ki (~350 nM) for the N-methyl subclass, combined with retained PAF activity, provides a quantitative baseline for evaluating the impact of further N-acyl modifications or heteroaryl substitutions on potency and selectivity [1].

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